

# Measuring Tryptase Activity in Tissue Homogenates using Ac-Orn-Phe-Arg-AMC

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ac-Orn-Phe-Arg-AMC	
Cat. No.:	B12386521	Get Quote

Application Note AN-2025-11-09

### Introduction

Tryptase is a tetrameric serine protease that serves as the primary protein component within the secretory granules of mast cells. Constituting up to 20% of the total protein in mast cells of tissues like the lungs, skin, and colon, it is a crucial biomarker for mast cell activation.[1][2] Upon degranulation, often triggered by allergic or inflammatory stimuli, tryptase is released into the local tissue environment. Its enzymatic activity is implicated in various physiological and pathological processes, making the quantification of its activity a key area of research in allergy, inflammation, and drug development.

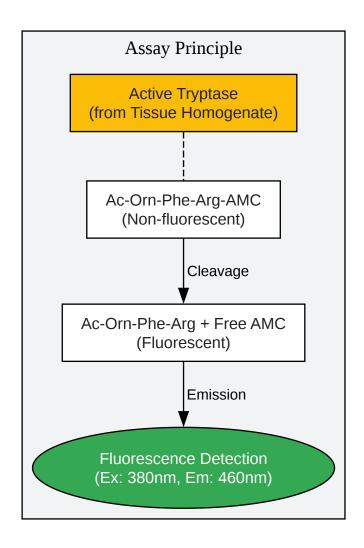
This document provides a detailed protocol for the measurement of tryptase enzymatic activity in tissue homogenates using the fluorogenic substrate Acetyl-L-ornithyl-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin (**Ac-Orn-Phe-Arg-AMC**). The assay is based on the cleavage of the substrate by active tryptase, which liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC) group. The rate of AMC release, measured fluorometrically, is directly proportional to the tryptase activity in the sample.

## **Principle of the Assay**

The enzymatic reaction involves the hydrolysis of the peptide-AMC bond by tryptase. The Ac-Orn-Phe-Arg peptide sequence is a specific substrate for tryptase. In its intact form, the AMC fluorophore is quenched. Upon cleavage, free AMC is released, resulting in a significant



increase in fluorescence that can be quantified using a fluorescence microplate reader at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[3] The activity of tryptase is determined by comparing the rate of fluorescence generation to a standard curve prepared with known concentrations of free AMC.



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Caption: Enzymatic cleavage of the fluorogenic substrate by tryptase.

## **Data Presentation**

## Table 1: Tryptase Substrate and Fluorophore Specifications



Parameter	Value	Reference
Substrate	Ac-Orn-Phe-Arg-AMC	[3][4]
Fluorophore	7-Amino-4-methylcoumarin (AMC)	[3]
Excitation Wavelength	360 - 380 nm	[3]
Emission Wavelength	440 - 460 nm	[3]

<u>Table 2: Typical Tryptase Activity in Human Tissues</u>

Tissue	Relative Tryptase Activity Level	Reference
Lung	High	[5]
Skin	High	[5]
Spleen	Low	[5]
Liver	Low	[5]
Kidney	Low	[5]

Note: The specific activity of tryptase in crude homogenates can vary significantly based on mast cell density, extraction efficiency, and the presence of inhibitors. It is recommended to perform pilot experiments to determine the optimal sample dilution.

# Experimental Protocols Protocol 1: Preparation of Tissue Homogenates

This protocol describes the extraction of active tryptase from tissue samples. All steps should be performed at 4°C (on ice) to minimize protein degradation.

#### Materials:

- Tissue of interest (e.g., lung, skin)
- Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4



- Ice-cold Lysis Buffer: 50 mM Tris-HCl (pH 7.6), 150 mM NaCl, 1% Triton X-100
- Protease Inhibitor Cocktail (added fresh to Lysis Buffer before use)
- Dounce homogenizer or mechanical tissue homogenizer
- Refrigerated microcentrifuge

#### Procedure:

- Excise and weigh the tissue sample. A starting amount of 50-100 mg is recommended.
- Place the tissue in a petri dish on ice and wash thoroughly with ice-cold PBS to remove excess blood.
- Mince the tissue into small pieces using a clean scalpel.
- Transfer the minced tissue to a pre-chilled homogenizer tube.
- Add 5-10 volumes of ice-cold Lysis Buffer containing freshly added protease inhibitors (e.g., 500 μL to 1 mL of buffer for 100 mg of tissue).
- Homogenize the tissue until no large pieces are visible. For mechanical homogenizers, use short bursts to prevent sample heating.
- Transfer the homogenate to a pre-chilled microcentrifuge tube.
- Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet tissue debris.
- Carefully transfer the clear supernatant to a new pre-chilled tube. This is the tissue homogenate.
- Determine the total protein concentration of the homogenate using a detergent-compatible protein assay (e.g., BCA assay).



 Aliquot the homogenate and store at -80°C for long-term use. Avoid repeated freeze-thaw cycles.

## **Protocol 2: Tryptase Activity Measurement**

This protocol details the enzymatic assay in a 96-well plate format. It is recommended to perform all assays in duplicate or triplicate.

#### Materials:

- Tissue homogenate (from Protocol 1)
- Ac-Orn-Phe-Arg-AMC substrate stock solution (e.g., 10 mM in DMSO, store at -20°C protected from light)
- AMC standard stock solution (e.g., 1 mM in DMSO, store at -20°C protected from light)
- Tryptase Assay Buffer: 50 mM Tris (pH 8.0), 50 mM NaCl, 10 μg/mL Heparin. Note: Heparin is critical for stabilizing the active tetrameric form of tryptase and preventing its dissociation into inactive monomers.[6][7]
- Black, flat-bottom 96-well microplate (for fluorescence assays)
- Fluorescence microplate reader

#### Procedure:

#### Part A: AMC Standard Curve Preparation

- Prepare a 10 μM AMC working solution by diluting the 1 mM stock in Tryptase Assay Buffer.
- Create a series of standards by serial dilution in Tryptase Assay Buffer. For a 7-point curve, prepare standards ranging from 0.1 μM to 10 μM.
- Add 100 μL of each standard dilution to the wells of the 96-well plate.
- Include a blank well containing 100 μL of Tryptase Assay Buffer only.

#### Part B: Enzyme Reaction Setup



- Thaw tissue homogenates on ice. Dilute the homogenates to a suitable concentration (e.g., 0.1 - 1.0 mg/mL total protein) in Tryptase Assay Buffer. The optimal dilution should be determined empirically.
- Prepare a Substrate Working Solution by diluting the 10 mM **Ac-Orn-Phe-Arg-AMC** stock to 200  $\mu$ M in Tryptase Assay Buffer. This will result in a final assay concentration of 100  $\mu$ M.
- Set up the reaction wells:
  - Sample Wells: Add 50 μL of diluted tissue homogenate.
  - Sample Blank Wells (Control for background fluorescence): Add 50 μL of diluted tissue homogenate.
  - Substrate Blank Well (Control for substrate auto-hydrolysis): Add 50 μL of Tryptase Assay Buffer.
- Pre-incubate the plate at 37°C for 5-10 minutes.
- Initiate the reaction by adding 50  $\mu$ L of the 200  $\mu$ M Substrate Working Solution to the "Sample Wells" and "Substrate Blank" well.
- For the "Sample Blank" wells, add 50 μL of Tryptase Assay Buffer without the substrate.

#### Part C: Measurement

- Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
- Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 1-2 minutes for a period of 30-60 minutes (kinetic mode).

### **Protocol 3: Data Analysis**

 Standard Curve: Subtract the fluorescence reading of the blank well from all AMC standard readings. Plot the background-subtracted fluorescence values (Relative Fluorescence Units, RFU) against the corresponding AMC concentration (μM). Perform a linear regression to obtain the slope of the standard curve (RFU/μM).



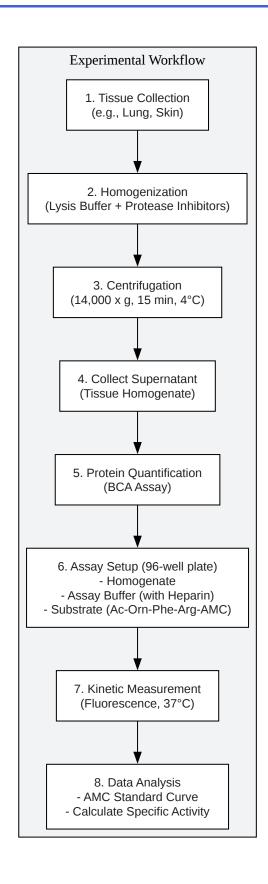
- Calculate Reaction Rate: For each sample, subtract the background fluorescence (from the "Sample Blank") and the substrate auto-hydrolysis (from the "Substrate Blank") from the kinetic readings. Plot the corrected RFU versus time (minutes). The slope of the linear portion of this curve represents the reaction rate (V<sub>0</sub>) in RFU/min.
- Calculate Tryptase Activity: Use the slope from the AMC standard curve to convert the reaction rate from RFU/min to μmol/min.
  - Activity ( $\mu$ mol/min/mL) = (Vo [RFU/min] / Slope of Standard Curve [RFU/ $\mu$ M]) / Volume of sample (mL)
- Calculate Specific Activity: Normalize the activity to the total protein concentration of the homogenate used in the assay.

Specific Activity (µmol/min/mg or U/mg) = Activity (µmol/min/mL) / Protein Concentration (mg/mL)

(Note: 1 Unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.)

## **Visualizations**

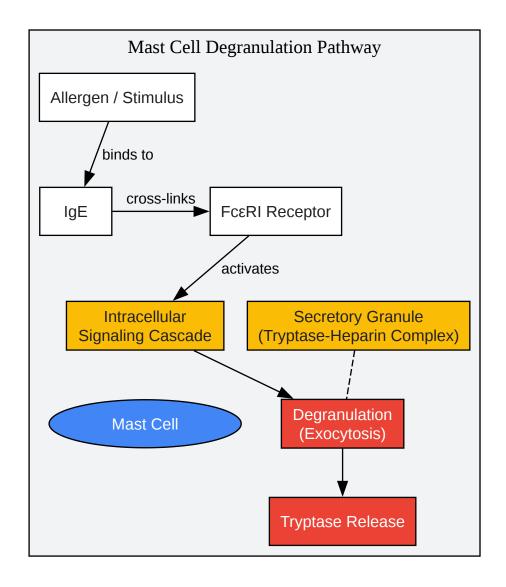




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Caption: Workflow for tryptase activity measurement in tissue homogenates.





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Caption: Simplified pathway of IgE-mediated mast cell degranulation.

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- To cite this document: BenchChem. [Measuring Tryptase Activity in Tissue Homogenates using Ac-Orn-Phe-Arg-AMC]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12386521#using-ac-orn-phe-arg-amc-to-measure-tryptase-in-tissue-homogenates]

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